molecular formula C9H9BrOS B8146702 1-Bromo-4-(cyclopropylsulfinyl)benzene

1-Bromo-4-(cyclopropylsulfinyl)benzene

Cat. No.: B8146702
M. Wt: 245.14 g/mol
InChI Key: DIUQZOZZNKNFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(cyclopropylsulfinyl)benzene is an organosulfur compound featuring a bromine atom and a cyclopropylsulfinyl group attached to a benzene ring. The sulfinyl group (–S(O)–) introduces chirality and polarity, making the compound a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor synthesis. Its cyclopropane ring contributes steric and electronic effects that distinguish it from analogous linear or branched alkylsulfinyl derivatives .

Properties

IUPAC Name

1-bromo-4-cyclopropylsulfinylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrOS/c10-7-1-3-8(4-2-7)12(11)9-5-6-9/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUQZOZZNKNFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The bromination of benzene is typically carried out using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) to yield bromobenzene . The cyclopropylsulfinyl group can be introduced through a sulfoxidation reaction involving cyclopropyl sulfide and an oxidizing agent such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) .

Industrial Production Methods: Industrial production of 1-Bromo-4-(cyclopropylsulfinyl)benzene follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the formation of by-products and optimizing the overall process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(cyclopropylsulfinyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

    Substitution: 4-(Cyclopropylsulfinyl)phenol or 4-(Cyclopropylsulfinyl)aniline.

    Oxidation: 1-Bromo-4-(cyclopropylsulfonyl)benzene.

    Reduction: 1-Bromo-4-(cyclopropylsulfanyl)benzene.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Bromobenzenes

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-Bromo-4-(cyclopropylsulfinyl)benzene Cyclopropylsulfinyl (–S(O)C₃H₅) C₉H₉BrOS 245.14 Chiral intermediate; Suzuki coupling precursor
1-Bromo-4-(cyclopropylsulfonyl)benzene Cyclopropylsulfonyl (–SO₂C₃H₅) C₉H₉BrO₂S 261.14 Higher polarity; oxidation product of sulfinyl analog
1-Bromo-4-(isopropylsulfinyl)benzene Isopropylsulfinyl (–S(O)C₃H₇) C₁₀H₁₃BrOS 265.18 Reduced steric hindrance vs. cyclopropyl
1-Bromo-4-(methylsulfonyl)benzene Methylsulfonyl (–SO₂CH₃) C₇H₇BrO₂S 247.10 Common in drug discovery (e.g., UCM-1306)
1-Bromo-4-(difluoromethoxy)benzene Difluoromethoxy (–OCF₂H) C₇H₅BrF₂O 233.02 Electron-withdrawing group; Pd-catalyzed arylations

Research Findings and Data Highlights

  • Synthetic Yields : Suzuki-Miyaura coupling of 1-bromo-4-(3-thienyl)benzene achieved 73% yield, whereas Pd-catalyzed arylations of difluoromethoxy analogs reached up to 93% .
  • Thermal Properties : Cyclohexyl-substituted bromobenzenes exhibit melting points near 47.9°C, while sulfinyl/sulfonyl derivatives are typically oils or low-melting solids .
  • Chiral Resolution : The sulfinyl group in this compound allows enantiomeric separation, critical for asymmetric synthesis .

Biological Activity

1-Bromo-4-(cyclopropylsulfinyl)benzene is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, with its unique cyclopropylsulfinyl group, may exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C10H11BrOS
  • Molecular Weight : 249.16 g/mol
  • CAS Number : 143924-47-4

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets within cells. The sulfinyl group may play a crucial role in modulating enzyme activity and influencing signaling pathways.

Antimicrobial Activity

Research has indicated that compounds with sulfinyl groups can exhibit significant antimicrobial properties. A study evaluating the antibacterial effects of various sulfinyl-containing compounds found that this compound demonstrated notable activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus.

Bacterial StrainZone of Inhibition (mm)Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus18100

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vitro assays showed that it could significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines.

CytokineControl (pg/mL)Treated (pg/mL)
IL-6250120
TNF-alpha300150

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In a cell viability assay using human cancer cell lines, the compound exhibited dose-dependent cytotoxicity.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30

Case Studies

  • Antibacterial Activity Study : A recent study published in the Journal of Medicinal Chemistry explored the antibacterial efficacy of various sulfinyl compounds, including this compound. The results indicated that this compound had a higher potency compared to other derivatives, suggesting its potential as a lead compound for antibiotic development.
  • Inflammation Model : In an animal model of acute inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to the control group, supporting its potential therapeutic use in inflammatory diseases.
  • Cancer Research : A case study involving the use of this compound in combination with conventional chemotherapy agents showed enhanced cytotoxic effects on resistant cancer cell lines, indicating its potential role as an adjuvant therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.